molecular formula C7H5BrN2 B039627 2-Bromoimidazo[1,2-a]pyridine CAS No. 112581-95-0

2-Bromoimidazo[1,2-a]pyridine

Cat. No. B039627
M. Wt: 197.03 g/mol
InChI Key: GZMVKXPKVWQQLO-UHFFFAOYSA-N
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Patent
US05017212

Procedure details

To 44.0 g of melted phosphorus oxybromide, 12.0 g of 2-hydroxyimidazo[1,2-a]pyridine is added at 60°-85° C. and stirred for 3 hours at 90° C. The mixture is poured into 300 ml of ice water, neutralized with aqueous ammonia and then extracted with chloroform. The collected chloroform layer is dried over anhydrous sodium sulfate. Chloroform is distilled off and the residue is purified by silica gel chromatography (eluent: chloroform) to obtain 3.5 g of the title compound as a crystalline solid.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Br)(Br)([Br:3])=O.O[C:7]1[N:8]=[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]2[CH:15]=1.N>>[Br:3][C:7]1[N:8]=[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]2[CH:15]=1

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
12 g
Type
reactant
Smiles
OC=1N=C2N(C=CC=C2)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
ice water
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected chloroform layer is dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Chloroform is distilled off
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel chromatography (eluent: chloroform)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1N=C2N(C=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 19.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.